REACTION_CXSMILES
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CC([S:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17])=O.C([O-])([O-])=O.[K+].[K+].Cl>>[SH:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17] |f:1.2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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the reaction time was reduced from 12 h to 5 h
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Type
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CUSTOM
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Details
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the product was purified by sublimation (−20° C. cold finger, 0.5 mmHg, 70° C. oil bath)
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Name
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|
Type
|
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Smiles
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SCCCCCCCCCCCCBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |